molecular formula C11H8O2 B042717 1-Naphthoic acid CAS No. 86-55-5

1-Naphthoic acid

Cat. No.: B042717
CAS No.: 86-55-5
M. Wt: 172.18 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The process involves the following steps :

    Formation of Grignard Reagent: Magnesium turnings are reacted with 1-bromonaphthalene in anhydrous ether to form the Grignard reagent.

    Carboxylation: The Grignard reagent is then carboxylated by introducing dry carbon dioxide at low temperatures.

    Acidification: The reaction mixture is acidified with sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

1-Naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

naphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNETULKMXZVUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
Source PubChem
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID50861668
Record name 1-Naphthoic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS]
Record name 1-Naphthoic acid
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CAS No.

86-55-5, 1320-04-3
Record name 1-Naphthoic acid
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Record name 1-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
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0 mmol
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Reaction Step Two
[Compound]
Name
dppf
Quantity
0.085 mmol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1-naphthoic acid?

A1: this compound has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. Spectroscopically, it can be characterized by:

    Q2: How does the structure of this compound influence its self-association behavior?

    A2: this compound self-associates in solution primarily through π-π stacking of the naphthalene rings and hydrophobic interactions. [] Introducing a fluorine atom, for example in 4-fluoro-1-naphthoic acid, appears to enhance the stability of these aggregates. This is supported by computational studies indicating a greater interaction energy with the addition of the fluorine substituent. []

    Q3: Can you describe a novel application of this compound in material science?

    A4: this compound can induce the rapid formation of calcium carbonate (CaCO3) thin films at an organic-aqueous interface. [] This method promotes and accelerates the mineralization process, resulting in films with thicknesses ranging from 5 to 20 µm. [] This finding highlights the potential of using organic molecules like this compound for controlled CaCO3 precipitation in material synthesis.

    Q4: How does the position of substituents on the naphthalene ring affect the reactivity of this compound derivatives in electrophilic aromatic substitution reactions like sulfonation?

    A5: The position of electron-withdrawing substituents on the naphthalene ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions like sulfonation. For instance, sulfonation of this compound and its methyl ester with sulfur trioxide predominantly yields the 5- and 8-sulfonaphthoic acid isomers. [, ] This selectivity is attributed to the electronic effects of the carboxyl group, directing the electrophile to the less deactivated positions on the naphthalene ring.

    Q5: How does this compound contribute to understanding structure-activity relationships in plant growth substances?

    A6: Studies on substituted 1-naphthoic acids have helped elucidate the relationship between structure and plant growth activity. Research suggests that the activity is not only connected to the molecular form but also to the compound's ability to form a molecular complex at the 8-position with an electron-rich plant substrate. [] This highlights the importance of specific structural features for biological activity. Further investigations on dihydro- and tetrahydro-1-naphthoic acids have provided additional insights into the structural requirements for plant growth activity. []

    Q6: Has this compound been investigated as a matrix in mass spectrometry?

    A7: Yes, 2-hydroxy-1-naphthoic acid has shown promise as a matrix in Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for analyzing low molecular weight porphyrins and peptides. [] It provides a 2–4-fold enhancement of ion signal for porphyrins compared to other matrices, demonstrating its potential for improving sensitivity in mass spectrometry applications. []

    Q7: What are the environmental implications of this compound and its derivatives?

    A8: this compound can be a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene and phenanthrene. [, , ] Understanding the metabolic pathways and enzymes involved in these degradation processes is crucial for developing bioremediation strategies for PAH-contaminated environments.

    Q8: Are there any known instances of bacteria utilizing this compound as a sole carbon and energy source?

    A9: Yes, Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, can metabolize acenaphthene via a pathway involving this compound as a key intermediate. [] Additionally, Burkholderia sp. strain BC1 can utilize both 2-hydroxy-1-naphthoic acid and naphthalene as sole carbon sources. []

    Q9: Has this compound been used in the synthesis of other organic compounds?

    A10: Yes, this compound serves as a starting material for various synthetic transformations. For example, it's used in the synthesis of perinaphthenones through rhodium-catalyzed dehydrative annulation reactions with alkynes. [] It's also a key precursor in the synthesis of multisubstituted 1-naphthoic acids via ruthenium-catalyzed C-H activation and double alkyne annulation. []

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